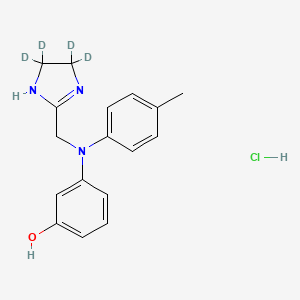

Phentolamin-d4-Hydrochlorid

Übersicht

Beschreibung

Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine Hydrochloride . Phentolamine Hydrochloride is a reversible, non-selective, and orally active blocker of α1 and α2 adrenergic receptors that expands blood vessels to reduce peripheral vascular resistance .

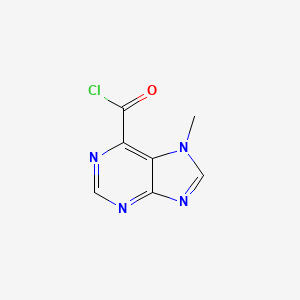

Molecular Structure Analysis

The molecular formula of Phentolamine-d4 Hydrochloride is C17H15D4N3O•HCl . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis

Phentolamine-d4 Hydrochloride is a solid substance . It’s slightly soluble in DMSO and Methanol . The exact melting and boiling points are not determined .Wissenschaftliche Forschungsanwendungen

Verbesserung der Antibiotika-Wirksamkeit

Phentolamin wurde auf seine Fähigkeit untersucht, die antibakterielle Aktivität von Makrolid-Antibiotika gegen multiresistente (MDR) gramnegative Bakterien zu verstärken . Dies ist besonders wichtig, da MDR-Bakterieninfektionen aufgrund der begrenzten Behandlungsmöglichkeiten eine erhebliche Herausforderung im klinischen Umfeld darstellen.

Neuroprotektion und Funktionswiederherstellung

Forschungsergebnisse haben gezeigt, dass Phentolamin die Axonmyelinisierung schützen, Muskelatrophie verhindern und die Funktionswiederherstellung nach Nervenverletzungen verbessern kann . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Nervenschäden und Muskelschwund hin.

Chronische Schmerzbehandlung

Phentolamin wird in der Infusionstherapie zur Behandlung chronischer Schmerzen eingesetzt . Seine Anwendung in der Schmerzbehandlung basiert auf seinen vasodilatierenden Eigenschaften, die durch die Reduzierung des peripheren Gefäßwiderstands Linderung verschaffen.

Proteomik-Forschung

Die deuterierte Form von Phentolamin, Phentolamin-d4-Hydrochlorid, wird in der Proteomik-Forschung aufgrund seiner stabilen Isotopenmarkierung als biochemischer Referenzstandard verwendet . Dies ermöglicht eine genauere Quantifizierung in Massenspektrometrie-Analysen.

Herz-Kreislauf-Forschung

Die primäre klinische Anwendung von Phentolamin liegt in der Behandlung hypertensiver Notfälle, insbesondere bei Fällen von Phäochromozytom . Seine Rolle in der Herz-Kreislauf-Forschung erstreckt sich auf die Untersuchung seiner Auswirkungen auf die Blutdruckregulation und die adrenerge Rezeptoraktivität.

Molekularbiologische Studien

In der Molekularbiologie kann this compound verwendet werden, um die Interaktion von Medikamenten mit zellulären Komponenten zu untersuchen. Es dient als Werkzeug, um die molekularen Mechanismen der Wirkstoffwirkung und -resistenz zu verstehen .

Neurowissenschaftliche Anwendungen

Phentolamin hat sich in der Neurowissenschaftlichen Forschung als vielversprechend erwiesen, insbesondere in Studien im Zusammenhang mit Rückenmarksverletzungen und axonale Neuropathie . Es kann zur Entwicklung von therapeutischen Strategien für neurologische Erkrankungen beitragen.

Biochemische Assays

This compound wird in biochemischen Assays verwendet, um seinen Wirkmechanismus zu untersuchen, z. B. die Entkopplung der Elektronentransportkette und die Beeinträchtigung der ATP-Synthese . Diese Studien können zur Entdeckung neuer Therapeutika und Strategien führen.

Wirkmechanismus

Target of Action

Phentolamine-d4 Hydrochloride primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating the diameter of blood vessels and the contraction of smooth muscles .

Mode of Action

Phentolamine-d4 Hydrochloride acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By blocking these receptors, it prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction and increases blood pressure . As a result, it induces vasodilation, or the widening of blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by Phentolamine-d4 Hydrochloride is the norepinephrine-mediated vasoconstriction pathway . By blocking the alpha-adrenergic receptors, Phentolamine-d4 Hydrochloride inhibits this pathway, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

Phentolamine-d4 Hydrochloride is administered through various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties influence its bioavailability and duration of action .

Result of Action

The primary molecular effect of Phentolamine-d4 Hydrochloride is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a relaxation of vascular smooth muscles . Clinically, this leads to a decrease in blood pressure and is used to treat hypertensive episodes .

Action Environment

The action of Phentolamine-d4 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect . Additionally, the physiological state of the patient, such as their baseline blood pressure and the presence of any underlying conditions, can also impact the drug’s efficacy and stability .

Safety and Hazards

Zukünftige Richtungen

Phentolamine, the non-deuterated version of Phentolamine-d4, has been used in the treatment of hypertensive emergencies, as well as chronic and emergent pain . A recent study suggests that Phentolamine may hold significant promise in treating nerve injuries and denervation induced muscle atrophy following peripheral nerve injury . Given that Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine, it could potentially be used in similar applications, particularly in research settings where the deuterium label may be useful for tracking the compound.

Biochemische Analyse

Biochemical Properties

Phentolamine-d4 Hydrochloride, like its parent compound, is known to interact with α1 and α2 adrenergic receptors . These receptors are proteins that play crucial roles in the sympathetic nervous system, mediating the body’s “fight or flight” response . By blocking these receptors, Phentolamine-d4 Hydrochloride can cause vasodilation, reducing peripheral vascular resistance .

Cellular Effects

Phentolamine-d4 Hydrochloride, through its action on α1 and α2 adrenergic receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to vasoconstriction and vasodilation . It can also impact gene expression related to these pathways .

Molecular Mechanism

The molecular mechanism of Phentolamine-d4 Hydrochloride involves its binding to α1 and α2 adrenergic receptors, thereby blocking their function . This blockade leads to a relaxation of systemic vasculature, leading to hypotension . Unlike selective α1 blockers, Phentolamine-d4 Hydrochloride also inhibits α2 receptors, which function predominantly as presynaptic negative feedback for norepinephrine release .

Temporal Effects in Laboratory Settings

For instance, its clinical use for hypertension was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses .

Metabolic Pathways

Phentolamine-d4 Hydrochloride is likely to be involved in similar metabolic pathways as Phentolamine Hydrochloride. Some evidence suggests that Phentolamine Hydrochloride also stimulates beta-adrenergic receptors, thereby causing peripheral vasodilation .

Subcellular Localization

Given its function as an adrenergic receptor antagonist, it’s likely that it localizes to the cell membrane where these receptors are typically found .

Eigenschaften

IUPAC Name |

3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-PQDNHERISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)